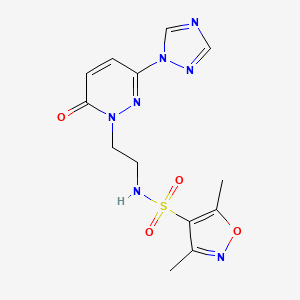

3,5-dimethyl-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)isoxazole-4-sulfonamide

説明

This sulfonamide derivative features a 3,5-dimethylisoxazole core linked via a sulfonamide bridge to an ethyl chain terminating in a pyridazinone ring substituted with a 1,2,4-triazole moiety. The pyridazinone and triazole groups confer hydrogen-bonding capacity and metabolic stability, while the isoxazole-sulfonamide moiety may enhance solubility and bioavailability. Crystallographic studies using programs like SHELX are critical for elucidating its three-dimensional conformation and intermolecular interactions.

特性

IUPAC Name |

3,5-dimethyl-N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]-1,2-oxazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N7O4S/c1-9-13(10(2)24-18-9)25(22,23)16-5-6-19-12(21)4-3-11(17-19)20-8-14-7-15-20/h3-4,7-8,16H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWERHMSPCVHNCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)NCCN2C(=O)C=CC(=N2)N3C=NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N7O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 3,5-dimethyl-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)isoxazole-4-sulfonamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 356.38 g/mol

The compound features multiple functional groups, including isoxazole and triazole moieties, which are known for their diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The following mechanisms have been identified:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes such as dihydrofolate reductase (DHFR), which is critical in DNA synthesis and cell proliferation. This inhibition can lead to reduced growth in rapidly dividing cells, making it a candidate for cancer treatment .

- Antimicrobial Activity : Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties against various pathogens. The compound's structural features suggest potential efficacy against fungal infections by targeting specific enzymes involved in cell wall synthesis .

- Antitumor Effects : Preliminary studies have demonstrated that the compound exhibits cytotoxicity against several cancer cell lines. For instance, it has been tested against the NCI-60 panel of human tumor cell lines with promising results in inhibiting growth .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of the compound against several bacterial and fungal strains. The results are summarized in Table 1:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 8 µg/mL |

| Klebsiella pneumoniae | 64 µg/mL |

These findings indicate that the compound has moderate to high activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Antitumor Activity

In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines, with results shown in Table 2:

| Cell Line | Inhibition Growth Percentage (IGP) |

|---|---|

| MCF7 (breast cancer) | 23% |

| A549 (lung cancer) | 15% |

| HCT116 (colon cancer) | 10% |

The results suggest that the compound effectively inhibits cell proliferation in specific cancer types.

Case Studies

In a notable case study published in a peer-reviewed journal, researchers synthesized derivatives of the parent compound and tested their biological activities. One derivative showed enhanced potency against Candida species compared to standard antifungal agents like fluconazole . This highlights the potential for developing new antifungal therapies based on this chemical framework.

類似化合物との比較

Comparison with Structurally Related Sulfonamide Derivatives

Structural Analogues

The compound is compared to two classes of sulfonamide-based heterocycles:

Physicochemical Properties

- LogP and Solubility: The target compound’s triazole and pyridazinone groups increase polarity (predicted LogP ~1.5) compared to compound 15’s lipophilic difluoromethoxybenzyl group (LogP ~2.8). This may improve aqueous solubility but reduce membrane permeability.

Stability and Metabolic Profile

- The triazole group in the target compound may resist oxidative metabolism better than the methylamine in compound 15, which is prone to N-dealkylation. However, the pyridazinone ring’s lactam structure could undergo hydrolysis under acidic conditions.

Q & A

Q. What are the common synthetic pathways for synthesizing this compound, and what key intermediates are involved?

The synthesis involves multi-step reactions, starting with the pyridazinone core formation followed by triazole introduction. Key intermediates include the pyridazinone derivative (e.g., 6-oxopyridazinone) and the sulfonamide precursor. Nucleophilic substitutions and coupling reactions (e.g., Suzuki-Miyaura for triazole attachment) are critical steps. Purification often requires reverse-phase HPLC due to high polarity .

Q. What spectroscopic techniques are essential for structural confirmation?

- NMR : 1H and 13C NMR confirm connectivity (e.g., sulfonamide protons at δ 3.1–3.3 ppm; triazole protons as singlets around δ 8.5 ppm).

- IR : Sulfonamide S=O stretches (~1350–1300 cm⁻¹) and triazole C=N stretches (~1600 cm⁻¹).

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Q. What chromatographic methods are effective for purification?

Reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) is optimal. Size-exclusion chromatography may separate high-molecular-weight impurities .

Q. How should this compound be stored to ensure stability?

Degradation occurs above 40°C and in alkaline conditions (pH >8). Store at -20°C under inert atmosphere (argon or nitrogen) .

Advanced Research Questions

Q. How can reaction conditions be optimized for triazole moiety introduction using Design of Experiments (DoE)?

DoE evaluates variables like temperature (60–120°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., CuI for click chemistry). Response surface methodology identifies optimal yields while minimizing side products. Flow chemistry (e.g., microreactors) enhances heat transfer for exothermic steps .

Q. How do computational models (e.g., DFT) predict sulfonamide reactivity in nucleophilic substitutions?

Density Functional Theory (DFT) calculates charge distribution and transition-state energies. For example, the sulfonamide’s electron-withdrawing effect activates the pyridazinone ring for nucleophilic attack. Experimental validation includes kinetic studies (variable nucleophile concentrations) and LC-MS monitoring of intermediates .

Q. How are contradictions between in vitro and in vivo biological activity data resolved?

Discrepancies may stem from poor bioavailability or metabolite interference. Strategies:

- Metabolite Profiling : LC-HRMS identifies degradation products.

- Protein Binding Assays : Evaluate serum protein interactions (e.g., albumin binding via fluorescence quenching).

- Pharmacokinetic Modeling : Allometric scaling adjusts dosing regimens for in vivo models .

Q. What crystallographic and docking strategies elucidate the compound’s binding mode to protein targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。